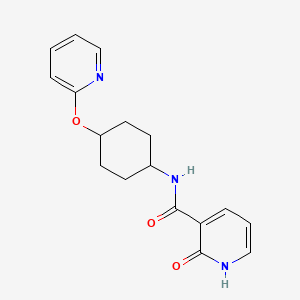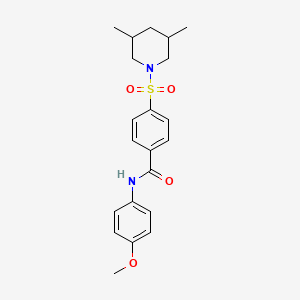
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane (CDPMCP) is a complex and versatile molecule that is used in a variety of scientific research applications. It is a combination of both a carbanide and a dichlororuthenium compound, with a pentamethylcyclopentane as a part of its structure. CDPMCP is a useful molecule due to its ability to act as a catalyst in a variety of chemical reactions. It has a wide range of applications in both organic and inorganic chemistry, and it is also used in biochemistry and other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
Catalysis and Organometallic Chemistry
1,2,3,4,5-Pentamethylcyclopentane serves as a precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl. This ligand is commonly used in organometallic chemistry and catalysis. Specifically, it forms complexes with transition metals, leading to various applications:
- Catalyst for C-H Activation Reactions : Pentamethylcyclopentadienylrhodium (III) chloride dimer ([Rh(C5Me5)Cl2]2) acts as a catalyst for oxidative olefination reactions, C-C bond cleavage of secondary alcohols, and ortho C-H olefination of phenol derivatives .
Metal Organic Chemical Vapor Deposition (MOCVD)
1,2,3,4,5-Pentamethylcyclopentadiene finds application as a growth modifier chemical during MOCVD. Specifically, it is employed in the deposition of iron from iron pentacarbonyl, contributing to thin film growth and material engineering .
Environmental Chemistry
While not directly related to the compound itself, understanding its environmental behavior is essential:
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane involves the reaction of dichlororuthenium with carbanide in the presence of 1,2,3,4,5-pentamethylcyclopentane as a solvent.", "Starting Materials": [ "Dichlororuthenium", "Carbanide", "1,2,3,4,5-pentamethylcyclopentane" ], "Reaction": [ "Add dichlororuthenium to a flask containing 1,2,3,4,5-pentamethylcyclopentane as a solvent", "Add carbanide to the flask and stir the mixture for several hours", "Filter the mixture to remove any solid impurities", "Evaporate the solvent to obtain the final product, Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane" ] } | |
CAS-Nummer |
96503-27-4 |
Produktname |
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane |
Molekularformel |
C11H18Cl2Ru |
Molekulargewicht |
322.24 |
IUPAC-Name |
carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/C10H20.CH3.2ClH.Ru/c1-6-7(2)9(4)10(5)8(6)3;;;;/h6-10H,1-5H3;1H3;2*1H;/q;-1;;;+2/p-2 |
SMILES |
[CH3-].CC1C(C(C(C1C)C)C)C.Cl[Ru]Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2662020.png)
![N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2662021.png)




![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2662030.png)
![(S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B2662033.png)
![4-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B2662035.png)


![6-Bicyclo[3.1.0]hexanylmethanethiol](/img/structure/B2662040.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2662041.png)